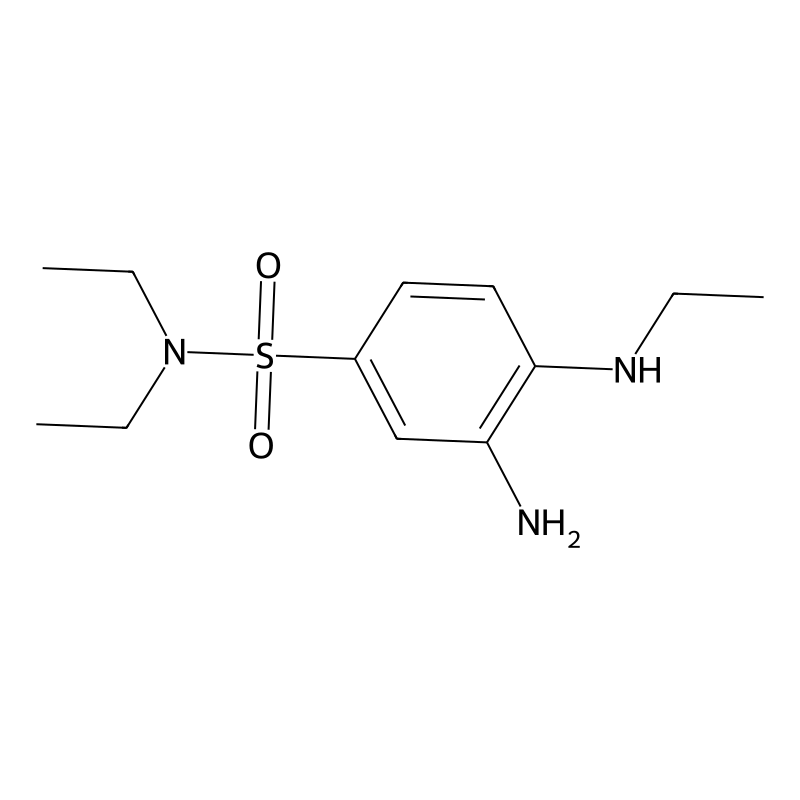

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 271.38 g/mol. This compound features an amino group, two ethyl groups, and a sulfonamide functional group attached to a benzene ring. Its structure allows it to participate in various

The primary chemical reaction involving 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide is its role as a diazo component in the synthesis of azo dyes. The process typically involves:

- Diazotization: The amine group of the compound is diazotized using nitrous acid.

- Coupling: The diazonium salt formed is then coupled with an appropriate aromatic compound that has electron-donating substituents.

This reaction pathway is crucial in producing vibrant azo dyes widely used in textiles and other industries.

Several methods exist for synthesizing 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide:

- Starting Materials: The synthesis typically begins with 4-(ethylamino)benzenesulfonamide.

- Alkylation: The introduction of diethylamine can be achieved through an alkylation reaction, where diethylamine reacts with the sulfonamide derivative.

- Purification: Post-synthesis, the product may require purification through recrystallization or chromatography to ensure high purity for further applications .

The primary application of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide lies in the synthesis of azo dyes. These dyes have extensive applications across various industries:

- Textiles: Used for dyeing fabrics due to their vibrant colors.

- Printing: Employed in inks for printing processes.

- Food Coloring: Certain azo dyes are approved for use in food products, enhancing visual appeal.

Additionally, its potential biological activities may open avenues for pharmaceutical applications, although this requires further investigation .

Several compounds share structural similarities with 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide, each exhibiting unique properties:

These compounds highlight the structural variations that can influence chemical reactivity and potential applications while underscoring the uniqueness of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide in specific synthetic pathways and biological interactions.